molecular formula C20H20N2O4 B153725 Z-Trp-ome CAS No. 2717-76-2

Z-Trp-ome

Cat. No.: B153725
CAS No.: 2717-76-2
M. Wt: 352.4 g/mol
InChI Key: DYWXSVJXETXGGQ-SFHVURJKSA-N
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Description

Z-Trp-ome, also known as N-carbobenzoxy-L-tryptophan methyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound has the chemical formula C20H20N2O4 and a molecular weight of 352.38 g/mol .

Mechanism of Action

Target of Action

Z-Trp-ome, also known as N-CBZ-L-tryptophan methyl ester

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or interacting with biochemical pathways . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

This compound may be involved in several biochemical pathways due to the presence of the tryptophan moiety. Tryptophan is a precursor for many bioactive molecules and can be metabolized via several pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . .

Pharmacokinetics

The compound’s molecular weight is 352.38 , and it has a predicted density of 1.269±0.06 g/cm3 . Its predicted boiling point is 579.3±50.0 °C

Action Environment

The action of this compound may be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other compounds or enzymes. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-ome typically involves the protection of the amino group of L-tryptophan with a carbobenzoxy (Cbz) group, followed by esterification of the carboxyl group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of L-tryptophan are reacted with benzyl chloroformate in industrial reactors.

    Continuous Esterification: The protected amino acid is continuously esterified using methanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Types of Reactions: Z-Trp-ome undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-Trp-ome has numerous applications in scientific research:

Comparison with Similar Compounds

  • N-carbobenzoxy-L-phenylalanine methyl ester (Z-Phe-ome)
  • N-carbobenzoxy-L-tyrosine methyl ester (Z-Tyr-ome)
  • N-carbobenzoxy-L-leucine methyl ester (Z-Leu-ome)

Comparison:

This compound stands out due to its unique indole ring, which provides additional reactivity and versatility in synthetic applications.

Properties

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWXSVJXETXGGQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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